molecular formula C11H18N2O2 B7927417 (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide

Cat. No.: B7927417
M. Wt: 210.27 g/mol
InChI Key: BCKNVJVMYOHBBX-VIFPVBQESA-N
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Description

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide is a chiral amide derivative characterized by a furan-2-ylmethyl substituent and an isopropyl group attached to the nitrogen atom of the propanamide backbone. Its stereochemistry (S-configuration) at the α-carbon of the amino group may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8(2)13(11(14)9(3)12)7-10-5-4-6-15-10/h4-6,8-9H,7,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKNVJVMYOHBBX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CO1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CO1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde, isopropylamine, and a suitable chiral auxiliary.

    Formation of Intermediate: The furan-2-carboxaldehyde undergoes a condensation reaction with isopropylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Chiral Resolution: The resulting amine is subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Amides, ureas, and other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other N-substituted propanamide derivatives, differing primarily in the substituent attached to the nitrogen atom. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide with Analogs

Compound Name CAS RN Molecular Formula Substituent Group Molecular Weight (g/mol) Potential Applications
(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide Not provided C₁₂H₁₉N₂O₂ Furan-2-ylmethyl 235.30 Hypothetical: Bioactive intermediates
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide 1354018-98-6 C₁₃H₁₇ClFN₂O 2-Chloro-6-fluorobenzyl 271.75 Pharmaceutical intermediates
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropylpropanamide 24813-06-7 C₁₃H₁₈Cl₂N₂O 2,5-Dichlorobenzyl 301.21 Research chemicals, drug discovery

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Lipophilicity: Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) increase molecular weight and lipophilicity compared to the furan-2-ylmethyl group. This may enhance membrane permeability but reduce aqueous solubility.

For instance, enantiopure intermediates like those in and are often prioritized in drug development to minimize off-target effects.

Applications :

  • Pharmaceutical Intermediates : The 2-chloro-6-fluorobenzyl derivative is explicitly marketed as a pharmaceutical intermediate, likely for kinase inhibitors or protease-targeted therapies.
  • Research Utility : The dichlorobenzyl analog may serve in structure-activity relationship (SAR) studies to optimize halogen positioning for target binding.
  • Furan Derivative : While direct applications are undocumented, furan-containing compounds are prevalent in antimicrobial and anti-inflammatory agents, suggesting plausible therapeutic relevance.

Synthetic Accessibility :
The halogenated benzyl derivatives may require multi-step halogenation protocols, whereas the furan-2-ylmethyl group could simplify synthesis via direct coupling of furfurylamine intermediates.

Research Findings and Limitations

  • Gaps in Data : Direct comparative studies on the biological activity or metabolic stability of these analogs are absent from the available evidence.
  • Theoretical Predictions : Computational models (e.g., QSAR) could further elucidate how substituent variations affect bioavailability or target affinity.

Biological Activity

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide typically involves several key steps:

  • Starting Materials : The synthesis begins with furan-2-carboxaldehyde and isopropylamine.
  • Formation of Intermediate : A condensation reaction forms an imine intermediate.
  • Reduction : This intermediate is reduced using sodium borohydride to yield the corresponding amine.
  • Chiral Resolution : Chiral resolution is achieved through chiral chromatography to isolate the (S)-enantiomer.

This compound is characterized by its unique furan ring structure, which contributes to its biological activity.

2.1 Antimicrobial Properties

Research indicates that (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2.2 Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell Line IC50 (μM) Mechanism of Action
A54915.5Induction of apoptosis
MCF-712.3Cell cycle arrest
HeLa10.0Inhibition of proliferation

These findings suggest that (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide may act by inducing apoptosis and inhibiting cell proliferation in cancer cells.

2.3 Neurological Implications

There is emerging evidence that this compound may have neuroprotective effects. It has been investigated for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Animal studies indicate that it can reduce seizure activity in models of epilepsy, further supporting its role as a potential therapeutic agent for neurological disorders.

The biological activity of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer effects.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to cell growth and apoptosis.

4. Case Studies and Research Findings

Several studies have documented the biological activity of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide:

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 μg/mL.
  • Cancer Research : In a study assessing various derivatives for anticancer activity, (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide was among the most effective, showing an IC50 value comparable to established chemotherapeutic agents.
  • Neuropharmacology : Research investigating the anticonvulsant properties revealed that administration in rodent models significantly reduced seizure frequency, suggesting a protective effect on neuronal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this chiral amide typically involves multi-step reactions, including alkylation of furan derivatives, amide coupling, and enantioselective purification. Key variables include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions involving the furan moiety.
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Temperature Control : Low temperatures (−20°C to 0°C) during sensitive steps like amide bond formation to minimize racemization.
  • Purification : Chiral chromatography or recrystallization to achieve high enantiomeric purity (>98% ee) .

Q. How can researchers confirm the structural integrity of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to confirm stereochemistry and bond angles. This is critical for validating the (S)-configuration .
  • Spectroscopic Analysis :
  • NMR : ¹H/¹³C NMR to verify furan ring protons (δ 6.2–7.4 ppm) and amide NH signals (δ 6.8–7.2 ppm).
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals and assign protons/carbons accurately.
  • Isotopic Labeling : Introduce deuterated analogs to isolate specific vibrational modes in IR or simplify NMR spectra.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

Q. What strategies are effective for achieving enantioselective synthesis of this compound on a preparative scale?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-proline or Evans oxazolidinones to induce asymmetry during amide formation.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures, enriching the desired enantiomer.
  • Continuous Flow Reactors : Improve scalability and reduce racemization by minimizing residence time in reactive intermediates .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins, focusing on hydrogen bonding with the amide group and π-π stacking with the furan ring.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. What experimental approaches are suitable for investigating degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C. Monitor degradation products via LC-MS.
  • Stability-Indicating Assays : Use HPLC with UV detection (λ = 254 nm) to quantify intact compound and degradation byproducts.
  • Mass Spectrometry : High-resolution MS (HRMS) to identify fragment ions and propose degradation mechanisms .

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